(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide
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Overview
Description
“(2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide” is a chemical compound with the CAS Number: 19473-98-4 . It has a molecular weight of 292.34 .
Molecular Structure Analysis
The IUPAC Name of the compound is (2Z)-3-phenyl-N’-[(2E)-3-phenyl-2-propenoyl]-2-propenohydrazide . The InChI Code is 1S/C18H16N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-14H, (H,19,21) (H,20,22)/b13-11-,14-12+ .Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties couldn’t be found from the available data.Scientific Research Applications
- Enehydrazides serve as valuable building blocks in anticancer research. Although there is no straightforward method for preparing cyclic enehydrazides, recent studies have explored their synthesis using ruthenium catalysis. Electronic effects and ring size influence the direction and yield of carbon–carbon double bond isomerization in heterocyclic enehydrazines. By controlling these factors, researchers can prepare different cyclic enehydrazides with potential anticancer properties .
- The substituents on the carbon–carbon double bond significantly impact the isomerization of enehydrazides. Understanding how electronic effects and ring size influence the equilibrium between double bond isomers allows researchers to tailor the synthesis of specific cyclic enehydrazides .
- Investigating the spectral and photophysical properties of enehydrazide derivatives can provide insights into their behavior. For instance, the study of chalcone derivatives containing donor-acceptor groups sheds light on their electronic transitions and potential applications .
- Developing efficient synthesis routes for enehydrazides is essential. While catalytic isomerization is widely used for enamides, applying it to hydrazine derivatives remains less common. Recent work has successfully used ruthenium hydride catalysts for the isomerization of heterocyclic hydrazine derivatives, including enehydrazides .
Anticancer Research
Substituent Effects
Photophysical Properties
Synthetic Routes
Safety and Hazards
properties
IUPAC Name |
(Z)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-14H,(H,19,21)(H,20,22)/b13-11-,14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPVJOBCXVCJE-HEEUSZRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)/C=C\C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide |
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